molecular formula C19H15N3O3S B2354060 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 848222-10-6

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2354060
CAS RN: 848222-10-6
M. Wt: 365.41
InChI Key: GNYHMFMPAMLLIT-UHFFFAOYSA-N
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Description

“2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H15N3O3S . It has a molecular weight of 365.4 g/mol . The compound is also known by other names such as SMR000035237 and MLS000039530 .


Molecular Structure Analysis

The compound has a complex structure that includes a benzofuro[3,2-d]pyrimidine ring attached to a sulfanyl group, which is connected to an acetamide group with a 2-methoxyphenyl substituent . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 103 Ų . The compound has a complexity of 495 .

Scientific Research Applications

BFPMA has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its antitumor activity. Studies have shown that BFPMA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BFPMA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. Additionally, BFPMA has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Mechanism of Action

The mechanism of action of BFPMA is not fully understood. However, studies suggest that BFPMA may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation, and its dysregulation has been implicated in various types of cancer. BFPMA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BFPMA has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, BFPMA has been shown to have anti-inflammatory activity. Studies have shown that BFPMA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BFPMA has also been shown to have antiviral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of BFPMA is its potential therapeutic applications in cancer treatment. BFPMA has been shown to be effective against various types of cancer cells, and its mechanism of action suggests that it may have a broad spectrum of antitumor activity. However, one of the limitations of BFPMA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on BFPMA. One area of research could be to investigate the potential of BFPMA in combination with other anticancer agents to enhance its efficacy. Another area of research could be to develop more efficient synthesis methods for BFPMA to improve its yield and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BFPMA and its potential applications in other areas such as inflammation and viral infections.

Synthesis Methods

The synthesis of BFPMA involves the reaction of 2-mercaptobenzofuran and 4-bromo-6-chloropyrimidine in the presence of cesium carbonate and copper(I) iodide in N,N-dimethylformamide. The resulting intermediate is then treated with N-(2-methoxyphenyl)acetamide in the presence of palladium acetate and triphenylphosphine to produce BFPMA. The overall yield of this synthesis method is approximately 40%.

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHMFMPAMLLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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